Viminol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

There is currently limited scientific research available on a substance specifically called "Viminol". Scientific databases typically refer to "Viminol" as a synonym for Ethanolamine []. Ethanolamine is a well-studied molecule with a variety of applications, but research on its specific use as "Viminol" is lacking.

- Ethanolamine Properties: Ethanolamine is a simple organic molecule with a variety of biological functions. It is found naturally in many organisms and plays a role in cell membrane structure and neurotransmission.

Search limitations:

- Conflation with other terms: "Viminol" may be a misspelling or lesser-known name for another compound. Further research into synonyms or related chemical structures might be necessary.

- Limited research focus: Research on specific applications of Viminol might be limited due to a focus on the broader category of Ethanolamine.

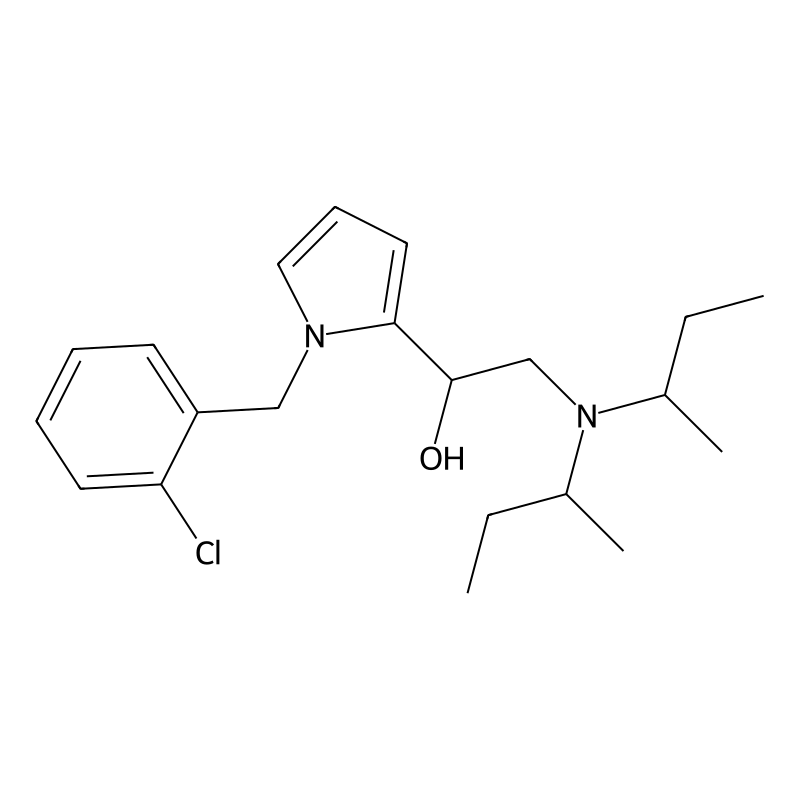

Viminol is an opioid analgesic developed in the 1960s by Zambon, characterized by its unique structure based on α-pyrryl-2-aminoethanol. Its chemical formula is C21H31ClN2O, with a molar mass of approximately 362.94 g/mol . Viminol is marketed under the brand name Dividol and possesses both analgesic (pain-relieving) and antitussive (cough-suppressing) properties. Unlike traditional opioids, it exhibits a mixed agonist-antagonist profile due to its racemic mixture of stereoisomers, which contributes to its efficacy and safety profile .

Viminol acts as an opioid analgesic by binding to mu-opioid receptors in the central nervous system [, ]. This binding mimics the effects of natural endorphins, leading to pain relief, sedation, and cough suppression []. However, the specific details of its interaction with the receptors compared to other opioids require further investigation.

Viminol exhibits significant biological activity, primarily as a μ-opioid receptor agonist. Its most potent stereoisomer is about 5.5 times more effective than morphine in analgesic effects. The compound's mixed agonist-antagonist nature results in fewer side effects compared to traditional μ-opioid agonists, such as reduced respiratory depression and lower abuse potential . Side effects associated with viminol include sedation, nausea, and itching, similar to those experienced with other opioids .

The synthesis of viminol involves multiple steps that typically start with the preparation of the pyrrole derivative followed by the introduction of the amino alcohol moiety. The specific stereochemistry can be controlled during synthesis to yield different isomers with varying pharmacological properties. Notably, the synthesis of viminol's stereoisomers has been documented, emphasizing the importance of stereochemistry in its biological activity .

Viminol is primarily utilized as an analgesic for managing pain. Its antitussive properties also make it valuable in treating cough-related conditions. Due to its unique pharmacological profile, viminol is being explored for potential applications in treating chronic pain with reduced side effects compared to conventional opioids .

Studies on viminol have demonstrated its interaction with μ-opioid receptors, confirming its analgesic properties. Research has indicated that certain isomers may mimic the effects of morphine while exhibiting distinct pharmacological profiles . Interaction studies suggest that viminol's mixed agonist-antagonist characteristics could lead to innovative therapeutic strategies in pain management and opioid dependence treatment.

Viminol shares structural similarities with several other opioid compounds but stands out due to its unique α-pyrryl-2-aminoethanol backbone. Here are some comparable compounds:

| Compound | Structure Type | Potency Compared to Morphine | Unique Features |

|---|---|---|---|

| Morphine | Traditional Opioid | Reference | Full agonist at μ-opioid receptors |

| Pentazocine | Mixed Agonist | Less potent | Agonist-antagonist profile |

| 2F-Viminol | Fluorinated Derivative | Twice as potent | Reduced acute toxicity |

| Buprenorphine | Partial Agonist | 25-50 times more potent | Ceiling effect on respiratory depression |

Viminol's distinct structure allows it to interact differently with opioid receptors compared to these compounds, providing a unique therapeutic profile that may mitigate some risks associated with opioid use .

μ-Opioid Agonist-Antagonist Dynamics

Viminol exhibits complex pharmacological properties at the μ-opioid receptor, characterized by distinctive agonist-antagonist dynamics that are fundamentally determined by its stereochemical configuration. The compound demonstrates a unique binding profile that distinguishes it from conventional opioid analgesics through its mixed receptor activity [1] [2].

The μ-opioid receptor binding characteristics of viminol are characterized by a dual mechanism of action. The compound acts as an opioid analgesic by binding to μ-opioid receptors in the central nervous system, where it mimics the effects of natural endorphins, leading to pain relief, sedation, and cough suppression . This binding interaction follows the classical opioid mechanism involving the essential ionic interaction between the ligand's protonated nitrogen and the conserved aspartate residue (Asp147 in the rat μ-opioid receptor) [5].

The pharmacodynamic profile of viminol reveals significant differences from traditional μ-opioid agonists. Research has demonstrated that viminol exhibits significant biological activity, primarily as a μ-opioid receptor agonist, with its most potent stereoisomer being approximately 5.5 times more effective than morphine in analgesic effects [6]. This enhanced potency is attributed to the specific stereochemical arrangement of the active isomer, which optimizes receptor binding affinity and subsequent signal transduction.

The mixed agonist-antagonist nature of viminol results in fewer side effects compared to traditional μ-opioid agonists, including reduced respiratory depression and lower abuse potential . This pharmacological profile is particularly significant as it demonstrates that the compound can provide effective analgesia while maintaining a superior safety profile compared to conventional opioids.

Stereoisomer-Specific Receptor Affinity

The stereochemical configuration of viminol plays a crucial role in determining its receptor binding affinity and pharmacological activity. Viminol possesses three asymmetric carbon atoms, resulting in six different stereoisomers with varying pharmacological properties [2] [7]. This stereoisomeric diversity creates a unique pharmacological profile where different spatial arrangements of the molecule produce dramatically different receptor interactions.

The most pharmacologically significant stereoisomer is the 1S-(R,R)-disecbutyl isomer, which functions as a μ-opioid full agonist with approximately 5.5 times greater potency than morphine [2] [6]. This enhanced potency is attributed to the optimal spatial arrangement of the molecule, which allows for superior binding affinity to the μ-opioid receptor. The R,R configuration of the sec-butyl groups and the S configuration of the hydroxy group appear to be essential for the agonistic effects, including analgesia, tolerance, and physical dependence in rodents [7].

In contrast, the 1S-(S,S)-disecbutyl isomer demonstrates antagonist properties at the μ-opioid receptor [2] [6]. This stereoisomer lacks analgesic activity and instead functions to oppose the effects of μ-opioid agonists. The S,S configuration of the sec-butyl groups is associated with antagonistic properties, fundamentally altering the receptor interaction dynamics compared to the agonistic R,R configuration [7].

The remaining four stereoisomers of viminol are pharmacologically inactive, contributing no significant analgesic or antagonistic effects [2]. This selective activity pattern demonstrates the critical importance of precise stereochemical configuration in determining receptor binding affinity and subsequent pharmacological response.

Research investigating the binding capacity of viminol stereoisomers to opiate receptors has confirmed these differential binding properties. The study of viminol stereoisomers revealed that their influence on acetylcholine release from intestinal cholinergic terminals electrically stimulated also varies according to stereochemical configuration [7]. This finding supports the concept that stereoisomer-specific receptor affinity extends beyond simple binding measurements to encompass functional receptor interactions.

Comparative Pharmacodynamics

Potency Relative to Morphine and Pentazocine

The comparative pharmacodynamic analysis of viminol reveals distinctive potency characteristics when evaluated against established opioid analgesics. Direct comparative studies have demonstrated that viminol exhibits superior analgesic potency compared to morphine, with the most active stereoisomer showing approximately 5.5 times greater effectiveness [6] [8].

In clinical comparative studies, viminol has demonstrated analgesic efficacy comparable to pentazocine in postoperative pain management. A double-blind study involving 42 patients with postoperative pain showed that viminol R2 (10 mg intravenously) produced analgesic activity significantly greater than placebo, with no statistically significant differences found between viminol R2 and pentazocine (30 mg) [9]. Importantly, no side effects were observed in any patients treated with viminol R2, highlighting its favorable safety profile.

The potency relationship between viminol and established opioids has been further characterized through clinical observations. Research indicates that a single dose of 70mg viminol hydroxybenzoate corresponds to approximately 6mg of morphine, establishing a morphine equivalence ratio of approximately 1:12 [10]. This ratio demonstrates that viminol possesses considerable analgesic potency while maintaining its characteristic mixed agonist-antagonist profile.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

ATC Code

N02 - Analgesics

N02B - Other analgesics and antipyretics

N02BG - Other analgesics and antipyretics

N02BG05 - Viminol

Other CAS

Wikipedia

Dates

2: Irwin RS, Curley FJ, Pratter MR. The effects of drugs on cough. Eur J Respir Dis Suppl. 1987;153:173-81. Review. PubMed PMID: 3322860.

3: Cinelli M, Costa V, Ventresca GP, Lodola E. Viminol R2 analgesic activity in patients with postoperative pain: comparison with pentazocine. Int J Clin Pharmacol Ther Toxicol. 1986 May;24(5):232-5. PubMed PMID: 3525423.

4: Shook JE, Kallman MJ, Dewey WL. The discriminative stimulus properties of the R2 isomer of viminol. Pharmacol Biochem Behav. 1984 Jan;20(1):59-62. PubMed PMID: 6546450.

5: Contri AM. [Chromatographic separation of diastereoisomers of aminoalcohol salts and their densitometric determination]. Farmaco Prat. 1981 Apr;36(4):215-22. Italian. PubMed PMID: 6894429.

6: Moroni M, Cavalli G, Lodola E. Viminol analgesic activity in elderly patients with chronic pain: a controlled evaluation, using self-rating questionnaires. Int J Clin Pharmacol Biopharm. 1978 Nov;16(11):513-5. PubMed PMID: 365795.

7: Machì A, Orzalesi L. [Blood gas analysis in patients with chronic bronchopneumopathy treated with viminol]. Minerva Anestesiol. 1978 Jun;44(6):453-6. Italian. PubMed PMID: 581699.

8: Chiarino D, Della Bella D, Jommi G, Veneziani C. Stereochemistry of viminol, a novel central analgesic. Arzneimittelforschung. 1978;28(9):1554-61. PubMed PMID: 38816.

9: Neto JM, Murad JE, Monteiro SS. Psychopharmacological properties of the viminol-p-hydroxybenzoate. Rev Bras Pesqui Med Biol. 1977 Dec;10(6):361-8. PubMed PMID: 609773.

10: Sabot G, Bagnato A, Frigerio G. Controlled evaluation of the antitussive activity of viminol p-hydroxybenzoate. Int J Clin Pharmacol Biopharm. 1977 Apr;15(4):181-3. PubMed PMID: 323163.

11: Di Matteo S, Frigerio G. [Controlled research on the use of viminol in preparation for gastroscopic studies]. Clin Ter. 1976 Dec 31;79(6):563-70. Italian. PubMed PMID: 795601.

12: Zsilla G, Cheney DL, Racagni G, Costa E. Correlation between analgesia and the decrease of acetylcholine turnover rate in cortex and hippocampus elicited by morphine, meperidine, viminol R2 and azidomorphine. J Pharmacol Exp Ther. 1976 Dec;199(3):662-8. PubMed PMID: 1036502.

13: Bella DD, Benelli G, Sassi A. Absolute configuration and biological activity of viminol stereoisomers. Pharmacol Res Commun. 1976 Apr;8(2):111-26. PubMed PMID: 1037482.

14: Bonfitto M, Bella DD, Santini V. Study of the action of some centrally acting drugs on the EEG and on a conditioned avoidance reflex in the rabbit. Arch Int Pharmacodyn Ther. 1975 Sep;217(1):131-9. PubMed PMID: 1242625.

15: Carenzi A, Guidotti A, Revuelta A, Costa E. Molecular mechanisms in the actions of morphine and viminol (R2) on rat striatum. J Pharmacol Exp Ther. 1975 Aug;194(2):311-8. PubMed PMID: 239224.

16: Della Bella D, Benelli G, Besson JM. Viminol stereoisomers and lamina V interneurons activity: preliminary results. Life Sci. 1975 Jul 1;17(1):73-4. PubMed PMID: 1173677.

17: Sacco S, Vespa N, Damonte G. [Controlled observations on the use of viminol in the treatment of the painful-apprehensive states in dental practice]. Riv Ital Stomatol. 1974 Jul-Sep;29(7-9):353-60. Italian. PubMed PMID: 4620801.

18: Frigerio G. [Viminol in the treatment of pain. Double-blind, controlled, multicentric trial]. Minerva Med. 1974 Feb 17;65(12):687-703. Italian. PubMed PMID: 4819404.

19: Babbini M, Gaiardi M, Bartoletti M. Some behavioral and EEG effects of a new analgesic agent (viminol) in comparison with morphine in rats. Eur J Pharmacol. 1973 Aug;23(2):137-46. PubMed PMID: 4739057.

20: Cameron BD, Chasseaud LF, Hardy G, Lewis JD, Saggers VH, Sword IP. The synthesis and metabolic fate of 14 C-viminol, a new analgesic, in the rat and the dog. Arzneimittelforschung. 1973 May;23(5):708-12. PubMed PMID: 4197003.